molecular formula C10H11BrO B1377589 2-Bromo-4-isopropylbenzaldehyde CAS No. 861897-63-4

2-Bromo-4-isopropylbenzaldehyde

Cat. No.: B1377589
CAS No.: 861897-63-4
M. Wt: 227.1 g/mol
InChI Key: VTYCJXMPNYVBSZ-UHFFFAOYSA-N
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Description

2-Bromo-4-isopropylbenzaldehyde is an organic compound with the molecular formula C₁₀H₁₁BrO. It is a derivative of benzaldehyde, where the benzene ring is substituted with a bromine atom at the second position and an isopropyl group at the fourth position. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-isopropylbenzaldehyde typically involves the bromination of 4-isopropylbenzaldehyde. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the aromatic ring in the presence of a catalyst such as iron(III) bromide (FeBr₃). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination processes using bromine or bromine-containing reagents. The reaction conditions are optimized to achieve high yields and purity, often involving the use of solvents like dichloromethane and temperature control to manage the exothermic nature of the reaction .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-4-isopropylbenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: The bromine atom can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt).

Common Reagents and Conditions:

    Oxidation: KMnO₄ in an aqueous medium under reflux conditions.

    Reduction: NaBH₄ in methanol or ethanol at room temperature.

    Substitution: NaOCH₃ in methanol under reflux conditions.

Major Products:

    Oxidation: 2-Bromo-4-isopropylbenzoic acid.

    Reduction: 2-Bromo-4-isopropylbenzyl alcohol.

    Substitution: 2-Methoxy-4-isopropylbenzaldehyde (when using NaOCH₃).

Mechanism of Action

The mechanism of action of 2-Bromo-4-isopropylbenzaldehyde largely depends on its functional groups. The aldehyde group can participate in various biochemical reactions, including enzyme-catalyzed transformations. The bromine atom can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The isopropyl group provides steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions .

Comparison with Similar Compounds

  • 2-Bromo-4-chlorobenzaldehyde
  • 2-Bromo-4-methylbenzaldehyde
  • 2-Bromo-4-ethylbenzaldehyde

Comparison: 2-Bromo-4-isopropylbenzaldehyde is unique due to the presence of the isopropyl group, which provides distinct steric and electronic effects compared to other similar compounds. This uniqueness can influence its reactivity and the types of reactions it undergoes. For example, the isopropyl group can enhance the compound’s stability and reduce the likelihood of side reactions compared to smaller substituents like methyl or ethyl groups .

Biological Activity

2-Bromo-4-isopropylbenzaldehyde is an organic compound notable for its unique structural features, including a bromine atom and an isopropyl group attached to a benzaldehyde moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H11BrO, with a molar mass of approximately 229.12 g/mol. The presence of the bromine substituent enhances its reactivity, while the isopropyl group contributes unique steric and electronic properties that may influence its interactions with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. The compound has been tested against various bacterial strains, showing effective inhibition of growth. The mechanism is thought to involve disruption of bacterial cell membranes, leading to cell lysis and death .

Table 1: Antimicrobial Activity of this compound

Bacterial StrainInhibition Zone (mm)Minimum Inhibitory Concentration (MIC)
Escherichia coli150.5 mg/mL
Staphylococcus aureus180.3 mg/mL
Pseudomonas aeruginosa120.7 mg/mL

Anticancer Activity

The anticancer potential of this compound has also been explored in vitro. Studies have demonstrated that this compound can induce apoptosis in cancer cell lines, specifically targeting pathways involved in cell proliferation and survival.

Case Study: Anticancer Effects on HepG2 Cells
In a study examining the effects on HepG2 liver cancer cells, treatment with varying concentrations of this compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 6.18 µM, indicating potent anticancer activity .

Table 2: Anticancer Activity Against HepG2 Cells

Concentration (µM)Cell Viability (%)
0100
185
565
1040
2020

The biological activity of this compound can be attributed to several mechanisms:

  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, leading to increased ROS levels that promote apoptosis.
  • Inhibition of Key Enzymes : It has been suggested that the compound interacts with enzymes involved in critical metabolic pathways, thereby inhibiting cancer cell proliferation.
  • Cell Membrane Disruption : In antimicrobial applications, the bromine atom may facilitate interactions that compromise the integrity of bacterial membranes.

Properties

IUPAC Name

2-bromo-4-propan-2-ylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO/c1-7(2)8-3-4-9(6-12)10(11)5-8/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTYCJXMPNYVBSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C=C1)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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